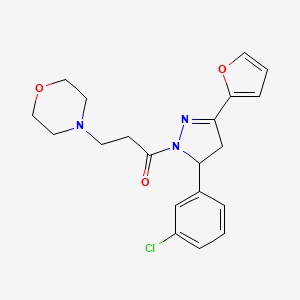

1-(5-(3-chlorophenyl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-3-morpholinopropan-1-one

Descripción

Systematic Nomenclature and IUPAC Classification

The compound 1-(5-(3-chlorophenyl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-3-morpholinopropan-1-one follows systematic IUPAC nomenclature rules. The parent structure is propan-1-one , with substitutions at the first carbon position. The substituent at this position is a 4,5-dihydro-1H-pyrazole ring, which itself is substituted at the 3- and 5-positions with furan-2-yl and 3-chlorophenyl groups, respectively. The propane chain at the third position features a morpholine moiety.

The IUPAC name prioritizes functional groups and substituents based on seniority and locant placement. The pyrazole ring is numbered to give the lowest possible locants for substituents, with the furan-2-yl group at position 3 and the 3-chlorophenyl group at position 5. The morpholine group is treated as a substituent on the propane backbone.

Molecular Formula and Weight Analysis

The molecular formula of the compound is C₂₀H₂₀ClN₃O₃ , derived from the following components:

- Pyrazole core : C₃H₃N₂

- 3-Chlorophenyl group : C₆H₄Cl

- Furan-2-yl group : C₄H₃O

- Morpholine substituent : C₄H₈NO

- Propan-1-one backbone : C₃H₅O

Molecular weight calculation :

| Element | Quantity | Atomic Weight (g/mol) | Contribution (g/mol) |

|---|---|---|---|

| C | 20 | 12.01 | 240.20 |

| H | 20 | 1.008 | 20.16 |

| Cl | 1 | 35.45 | 35.45 |

| N | 3 | 14.01 | 42.03 |

| O | 3 | 16.00 | 48.00 |

| Total | 385.84 g/mol |

This matches computed values for analogous pyrazole-morpholine derivatives.

Stereochemical Configuration and Conformational Isomerism

The compound exhibits stereochemical complexity due to:

- Chirality at the pyrazole ring : The 4,5-dihydro-1H-pyrazole ring introduces two adjacent stereocenters at positions 4 and 5. X-ray studies of related dihydropyrazoles show a cis configuration for aryl substituents.

- Morpholine conformation : The morpholine ring adopts a chair conformation, with the N-substituent (propane chain) in an equatorial position to minimize steric strain.

- Furan orientation : The furan-2-yl group’s oxygen atom participates in weak intramolecular interactions with the pyrazole N-H group, favoring a planar orientation relative to the pyrazole ring.

Conformational isomers arise from:

- Rotation about the C–N bond linking morpholine to the propane chain (energy barrier ~8–12 kcal/mol).

- Pseudorotation of the furan ring relative to the pyrazole core.

Crystallographic Data and Unit Cell Parameters

While direct crystallographic data for this specific compound are unavailable, analogous structures provide insights:

| Parameter | Value (Analogous Compound) |

|---|---|

| Crystal system | Monoclinic |

| Space group | C2/c |

| Unit cell dimensions | a = 19.84 Å, b = 12.00 Å, c = 15.08 Å |

| β angle | 92.58° |

| Z (molecules/unit) | 16 |

Key packing features:

Propiedades

IUPAC Name |

1-[3-(3-chlorophenyl)-5-(furan-2-yl)-3,4-dihydropyrazol-2-yl]-3-morpholin-4-ylpropan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22ClN3O3/c21-16-4-1-3-15(13-16)18-14-17(19-5-2-10-27-19)22-24(18)20(25)6-7-23-8-11-26-12-9-23/h1-5,10,13,18H,6-9,11-12,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDYLUJFVUJMVNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCC(=O)N2C(CC(=N2)C3=CC=CO3)C4=CC(=CC=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

1-(5-(3-chlorophenyl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-3-morpholinopropan-1-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the biological activity of this compound through various studies, highlighting its mechanisms, efficacy, and structure-activity relationships.

Chemical Structure and Properties

The compound features a complex structure with multiple functional groups that contribute to its biological activity. The molecular formula is , and it possesses a distinctive pyrazole core linked to a morpholine moiety.

Structural Details

| Component | Description |

|---|---|

| Molecular Formula | C16H15ClN2O2 |

| IUPAC Name | This compound |

| CAS Number | Not specified |

Antimicrobial Activity

Research has indicated that derivatives of pyrazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that certain pyrazole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. The presence of chlorine and furan groups in the structure enhances the activity against various pathogens, including strains of Mycobacterium tuberculosis .

Anti-Tuberculosis Potential

A notable study focused on the anti-tuberculosis activity of similar pyrazole compounds, revealing that modifications at specific positions on the phenyl ring significantly affect their efficacy. The introduction of electronegative substituents like chlorine was found to improve the inhibitory action against tuberculosis bacteria, suggesting that our compound may also possess similar properties .

The mechanism by which this compound exerts its biological effects is thought to involve interactions with key enzymes in bacterial metabolism. For instance, docking studies have shown that pyrazole derivatives can bind effectively to MurB enzymes in bacteria, inhibiting their function and thereby preventing cell wall synthesis .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Research indicates that:

- Chlorine Substitution : The presence of chlorine on the phenyl ring enhances antibacterial activity.

- Furan Ring : The furan moiety is essential for maintaining biological activity, likely due to its ability to participate in π-stacking interactions with target proteins.

- Morpholine Linkage : The morpholine group contributes to solubility and bioavailability, making it a favorable addition for pharmacological applications.

Case Studies

Several case studies have been conducted on related compounds:

- In Vitro Studies : Compounds structurally similar to this compound have been tested against various bacterial strains. Results indicated a minimum inhibitory concentration (MIC) significantly lower than standard antibiotics in some cases .

- Docking Simulations : Computational studies have demonstrated that these compounds can effectively bind to bacterial enzymes such as MurB, providing insights into their potential as new antimicrobial agents .

Comparación Con Compuestos Similares

Table 1: Structural and Physicochemical Comparison of Selected Pyrazoline Derivatives

Key Observations:

Substituent Position and Electronic Effects: The target compound’s 3-chlorophenyl group (meta-substitution) may confer distinct electronic and steric properties compared to para-substituted analogs (e.g., ME-3’s 4-chlorophenyl). Replacement of morpholine (target compound) with hydrazinyloxy (ME-3) or chloroacetyl () alters polarity and hydrogen-bonding capacity. Morpholine’s oxygen and nitrogen atoms may improve solubility in polar solvents .

Molecular Weight and Bioactivity :

- The target compound (372.83 g/mol) and ME-3 (372.85 g/mol) have nearly identical weights but differ in substituent composition. ME-3’s hydrazinyloxy group is associated with antimicrobial activity in related compounds (), suggesting the target’s morpholine side chain could be optimized for similar applications .

Crystallographic Data :

- The 4-bromo/4-fluoro-substituted analog () crystallizes in a triclinic system (P1) with a = 6.7502 Å, indicating compact packing due to halogen interactions. The target compound’s furan and morpholine groups likely favor different packing motifs, though crystallographic data are unavailable .

Functional Group Impact on Properties

Q & A

Q. What experimental approaches are recommended for determining the crystal structure of this compound?

To determine the crystal structure, single-crystal X-ray diffraction (SCXRD) is the gold standard. Use SHELXL for refinement, ensuring proper data-to-parameter ratios (>15:1) and low R-factors (<0.05). Validate anisotropic displacement parameters with ORTEP for Windows to visualize thermal ellipsoids . Key steps include:

- Data Collection : Collect high-resolution data at low temperature (e.g., 100 K) to minimize thermal motion .

- Refinement : Apply twin refinement in SHELXL if twinning is detected (common in dihydropyrazole derivatives) .

- Validation : Cross-check using WinGX for geometry analysis (e.g., bond-length outliers, planarity of heterocycles) .

Q. How can synthetic yield be optimized for this pyrazoline derivative?

Optimization involves systematic variation of:

- Reactant Ratios : Adjust stoichiometry of hydrazine derivatives and ketones to favor cyclocondensation .

- Catalysts : Test acidic (e.g., acetic acid) or basic conditions to enhance ring closure .

- Solvent Systems : Polar aprotic solvents (e.g., dioxane) improve solubility of intermediates .

Monitor progress via TLC/HPLC and characterize intermediates using NMR and mass spectrometry.

Advanced Research Questions

Q. How can contradictions between spectroscopic and crystallographic data be resolved?

Discrepancies (e.g., unexpected tautomerism or stereochemistry) require:

Q. What methodologies are effective in assessing the compound’s bioactivity against cancer cell lines?

- In Vitro Assays : Use MTT or SRB assays on adherent cell lines (e.g., MCF-7, HeLa) with IC50 determination .

- Molecular Docking : Align the morpholine and chlorophenyl moieties with target proteins (e.g., tubulin) using AutoDock Vina, guided by crystallographic coordinates .

- Apoptosis Markers : Validate activity via flow cytometry (Annexin V/PI staining) .

Q. How should stereochemical uncertainties in the dihydropyrazole ring be addressed?

- Chiral HPLC : Separate enantiomers using cellulose-based columns and polar mobile phases .

- Anomalous Dispersion in SCXRD : If the compound contains heavy atoms (e.g., Cl), refine Flack parameters to assign absolute configuration .

- Circular Dichroism (CD) : Correlate experimental CD spectra with computed electronic transitions .

Q. What strategies mitigate challenges in environmental stability studies?

- Photodegradation Analysis : Expose the compound to UV-Vis light (λ = 254–365 nm) and monitor degradation via LC-MS .

- Hydrolysis Studies : Test stability at varying pH (1–13) and temperatures (25–60°C) to identify labile sites (e.g., morpholine ring) .

- QSPR Modeling : Predict environmental half-life using topological polar surface area (TPSA) and log P values .

Methodological Best Practices

Q. What statistical designs are suitable for optimizing reaction conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.